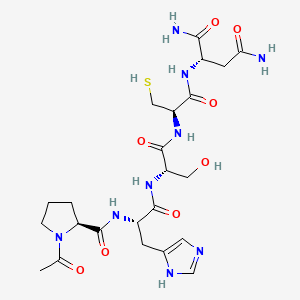
Atn-161
Overview
Description
ATN-161 is a non-arginine-glycine-aspartic acid-based integrin binding peptide. It is derived from the synergy region of fibronectin and specifically targets integrins alpha-5 beta-1 and alpha-v beta-3. These integrins play a crucial role in tumor angiogenesis, making this compound a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
ATN-161 is a non-RGD based integrin binding peptide that primarily targets alpha-5 beta-1 and alpha-v beta-3 integrins . These integrins are present on activated endothelial cells and play a critical role in tumor angiogenesis . They mediate endothelial cell-extracellular matrix interactions, which are of particular interest in cancer progression .
Mode of Action
This compound inhibits the migration and adhesion of particular integrins on activated endothelial cells . This approach targets both the tumor vasculature and the cancer cells themselves, which may be effective in single therapy as well as combination therapy . Since the expression of alpha (5)beta (1) integrin by cancer cells and the role of this molecule in tumor angiogenesis is similar across a range of different cancers, the therapeutic benefit of this compound is expected to extend to a variety of cancers .
Biochemical Pathways
This compound has antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis . The peptide had antiangiogenic activity in the Matrigel plug model, and this activity could be reversed by inhibitors of protein kinase A, an effector of α 5 β 1 -dependent angiogenesis .
Pharmacokinetics
In a phase 1 trial, adult patients with advanced solid tumors were enrolled in eight sequential dose cohorts (0.1–16 mg kg 1), receiving this compound administered as a 10-min infusion thrice weekly . At dose levels above 0.5 mgkg 1, mean total clearance and volume of distribution showed dose-independent pharmacokinetics (PKs) . At 8.0 and 16.0 mgkg 1, clearance of this compound was reduced, suggesting saturable PKs .
Result of Action
This compound treatment effectively inhibited oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis attenuate tight junction integrity via induction of α5, NLRP3, p-FAK, and p-AKT signaling in mouse brain endothelial cells . This compound treatment effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .
Action Environment
The presence of a U-shaped dose-response curve presents a significant challenge to identifying a biologically active dose of this compound . The identification of biomarkers of angiogenesis that also exhibit this same u-shaped response should allow the translation of those biomarkers to the clinic, allowing them to be used to identify the active dose of this compound in phase ii studies .
Biochemical Analysis
Biochemical Properties
ATN-161 plays a significant role in biochemical reactions by interacting with certain enzymes, proteins, and other biomolecules. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a crucial role in tumor angiogenesis . This inhibition is achieved by binding to the β subunit of several integrins implicated in tumor growth and progression .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to be beneficial in a mouse model of ischemic stroke by reducing infarct volume, edema, stabilizing the blood-brain barrier (BBB), and reducing inflammation and immune cell infiltration into the brain . It also effectively inhibits oxygen and glucose deprivation and reperfusion (OGD/R)-induced inflammation, oxidative stress, apoptosis, mitochondrial depolarization, and fibrosis .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the migration and adhesion of specific integrins on activated endothelial cells, which play a critical role in tumor angiogenesis . Beta integrins, including beta (1), beta (3), and beta (5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, this compound treatment (10 µM) effectively inhibited OGD/R-induced extracellular matrix (ECM) deposition by reducing integrin α5, MMP-9, and fibronectin expression, as well as reducing oxidative stress by reducing mitochondrial superoxide radicals, intracellular ROS, inflammation by reducing NLRP3 inflammasome, tight junction loss by reducing claudin-5 and ZO-1 expression levels, mitochondrial damage by inhibiting mitochondrial depolarization, and apoptosis via regulation of p-FAK and p-AKT levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Dose-response studies in the Matrigel plug model of angiogenesis or a Lewis lung carcinoma model of tumor growth showed a U-shaped dose-response curve with 1 to 10 mg/kg given thrice a week, being the optimal dose range of this compound .
Metabolic Pathways
Its role in reducing oxidative stress suggests that it may interact with metabolic pathways related to reactive oxygen species .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found that this compound localizes to neovessels but not to preexisting vasculature in vivo . The half-life of the peptide when localized to a tumor is much longer than in plasma .
Subcellular Localization
It has been found that this compound localizes to neovessels in vivo , suggesting that it may be localized to the cell membrane or extracellular matrix in endothelial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: ATN-161 is synthesized as a five-amino acid peptide with the sequence Ac-PHSCN-NH2. The synthesis involves standard solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product undergoes rigorous quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: ATN-161 primarily undergoes binding interactions rather than traditional chemical reactions. It binds to integrins alpha-5 beta-1 and alpha-v beta-3, inhibiting their function. This binding can be considered a form of molecular recognition rather than a chemical reaction .
Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents like N,N’-diisopropylcarbodiimide, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under inert conditions to prevent oxidation .
Major Products Formed: The primary product of the synthesis is the this compound peptide itself. No significant by-products are formed due to the specificity of the solid-phase peptide synthesis method .
Scientific Research Applications
Chemistry: ATN-161 is used as a tool to study integrin-ligand interactions and the role of integrins in cellular processes. It helps in understanding the molecular mechanisms of cell adhesion and migration .
Biology: In biological research, this compound is used to investigate the role of integrins in various physiological and pathological processes, including angiogenesis, wound healing, and cancer metastasis .
Medicine: this compound has shown promise in preclinical and clinical studies as an anti-cancer agent. It inhibits tumor growth and metastasis by blocking integrin-mediated signaling pathways.
Industry: In the pharmaceutical industry, this compound is being explored as a therapeutic agent for various cancers and other diseases involving abnormal angiogenesis .
Comparison with Similar Compounds
- Cilengitide: Another integrin inhibitor that targets alpha-v beta-3 and alpha-v beta-5 integrins. Unlike ATN-161, cilengitide is an arginine-glycine-aspartic acid-based peptide.
- Volociximab: A monoclonal antibody that targets alpha-5 beta-1 integrin, similar to this compound, but with a different molecular structure and mechanism of action .
Uniqueness of this compound: this compound is unique due to its non-arginine-glycine-aspartic acid-based structure, which allows it to target integrins with high specificity and low toxicity.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N9O8S/c1-11(34)32-4-2-3-17(32)23(40)29-14(5-12-7-26-10-27-12)20(37)30-15(8-33)21(38)31-16(9-41)22(39)28-13(19(25)36)6-18(24)35/h7,10,13-17,33,41H,2-6,8-9H2,1H3,(H2,24,35)(H2,25,36)(H,26,27)(H,28,39)(H,29,40)(H,30,37)(H,31,38)/t13-,14-,15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHDBUJXLOFTLC-WOYTXXSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N9O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180877 | |
| Record name | ATN 161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ATN-161 is a non-RGD based integrin binding peptide targeting alpha-5 beta-1 and alpha-v beta-3. It inhibits the migration and adhesion of particular integrins on activated endothelial cells that play a critical role in tumor angiogenesis. Beta integrins, including beta(1), beta(3) and beta(5) subtypes, are present on endothelial cells and mediate endothelial cell-extracellular matrix interactions. Of particular interest to cancer progression is integrin alpha(5)beta(1) which is expressed on activated endothelial cells and plays a critical role in tumor angiogenesis. Likewise alpha(5)beta(1) integrin is also present on many tumor cells where is plays a key role in adhesion and migration and hence blocking this integrin can affect tumor progression both directly and also indirectly through the prevention of angiogenesis. | |
| Record name | ATN-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
262438-43-7 | |
| Record name | ATN 161 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0262438437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ATN-161 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATN 161 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATN-161 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW0H5LE42K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


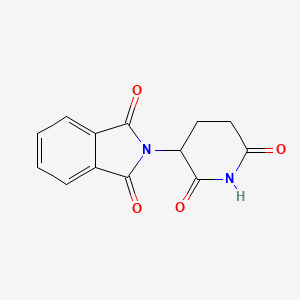
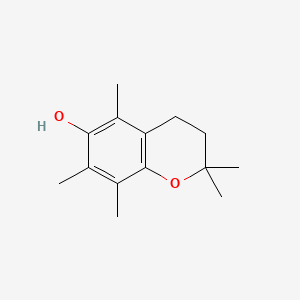
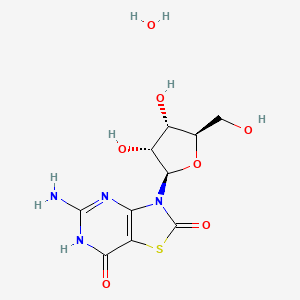
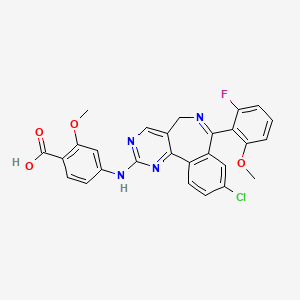
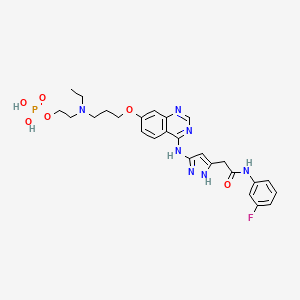
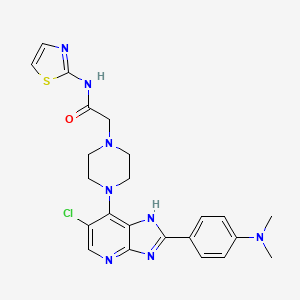
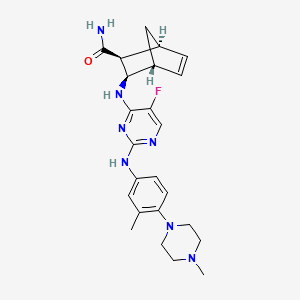
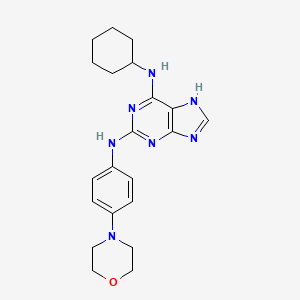
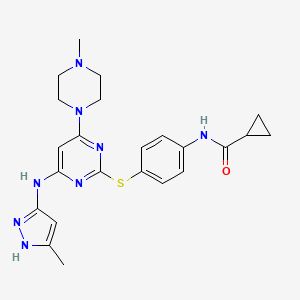

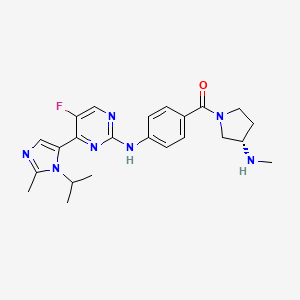
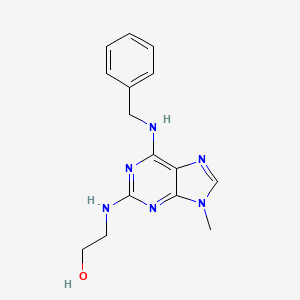
![6-Bromo-4-chloro-3-[(E)-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one](/img/structure/B1683951.png)

